molecular formula C12H14N2O3 B604981 2,4-Imidazolidinedione, 5-ethyl-5-(3-hydroxyphenyl)-3-methyl- CAS No. 74634-57-4

2,4-Imidazolidinedione, 5-ethyl-5-(3-hydroxyphenyl)-3-methyl-

Cat. No. B604981
CAS RN: 74634-57-4
M. Wt: 234.255
InChI Key: GCSZMGDCONAMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxymephenytoin is a bioactive chemical.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Derivatives : Ethyl 2-oxo-3(2H)-benzoxazoleacetate derivatives were synthesized and transformed into 1-(2-hydroxyphenyl)-2,4-imidazolidinedione derivatives through reactions with ammonia, primary amines, or hydrazine. These transformations highlight the versatility of imidazolidinedione derivatives in synthetic chemistry (Milcent, Akhnazarian, & Lensen, 1996).

  • Ring Transformations : The study of ethyl 5-aryl(or benzyl)-2-oxo-1,3,4-oxadiazole-3(2H)-acetates being treated with ammonia, primary amines, or hydrazine, leading to 1-amino-2,4-imidazolidinedione or 1,3-diamino-2,4-imidazolidinedione derivatives, demonstrates the chemical adaptability of these compounds (Milcent, Barbier, Yver, & Mazouz, 1991).

Biological and Pharmacological Research

  • Antimetabolite Synthesis : The preparation of 5-(3-azidopropyl)-5-methyl-2, 4-imidazolidinedione and its transformation into antimetabolites like 2-methyl-DL-arginine, highlights its potential in pharmacological research (Maehr, Yarmchuk, & Leach, 1976).

  • Catalytic Applications : The use of (5R)-5-(4-imidazolylmethyl)-2,4-imidazolidinedione in asymmetric hydrocyanation of benzaldehydes, particularly in synthesizing components of insecticides, showcases its utility in catalysis and industrial chemistry (Danda, 1991).

Material Science and Engineering

  • Novel Synthesis Methods : The development of new synthesis methods for various imidazolidinedione derivatives, as described in studies, opens avenues for material science and the exploration of new compounds with unique properties (Brandão et al., 2004).

Biochemical Studies

  • Antimicrobial Evaluation : The synthesis and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives highlight the potential of imidazolidinedione derivatives in developing new antibacterial and antifungal agents (Moorthy, Ekambaram, & Perumal, 2014).

  • Antitumor and Anti-Inflammatory Activities : Research on imidazolidinedione derivatives in relation to their antitumor and anti-inflammatory activities indicates the potential therapeutic applications of these compounds in medicine (Horishny, Chaban, & Matiychuk, 2020).

properties

CAS RN

74634-57-4

Product Name

2,4-Imidazolidinedione, 5-ethyl-5-(3-hydroxyphenyl)-3-methyl-

Molecular Formula

C12H14N2O3

Molecular Weight

234.255

IUPAC Name

2,4-Imidazolidinedione, 5-ethyl-5-(3-hydroxyphenyl)-3-methyl-

InChI

InChI=1S/C12H14N2O3/c1-3-12(8-5-4-6-9(15)7-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17)

InChI Key

GCSZMGDCONAMDK-UHFFFAOYSA-N

SMILES

O=C1N(C)C(C(C2=CC=CC(O)=C2)(CC)N1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-Hydroxymephenytoin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Imidazolidinedione, 5-ethyl-5-(3-hydroxyphenyl)-3-methyl-
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Reactant of Route 6
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